Tolclofos-methyl

Catalog No.
S545544
CAS No.
57018-04-9
M.F
C9H11Cl2O3PS
M. Wt
301.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tolclofos-methyl

CAS Number

57018-04-9

Product Name

Tolclofos-methyl

IUPAC Name

(2,6-dichloro-4-methylphenoxy)-dimethoxy-sulfanylidene-λ5-phosphane

Molecular Formula

C9H11Cl2O3PS

Molecular Weight

301.13 g/mol

InChI

InChI=1S/C9H11Cl2O3PS/c1-6-4-7(10)9(8(11)5-6)14-15(16,12-2)13-3/h4-5H,1-3H3

InChI Key

OBZIQQJJIKNWNO-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=C1)Cl)OP(=S)(OC)OC)Cl

Solubility

In water, 1.10 mg/L at 15 °C
In water, 0.3-0.4 ppm at 23 °C
In hexane 3.8%, exylene 36.0%, methanol 5.9%
Soluble in common solvents such as acetone, xylene
Easily soluble in xylene, acetone, cyclohexanone, chlorform

Synonyms

(O,O-dimethyl O-(2,6-dichloro-4-methylphenyl)phosphorothioate), tolclofos-methyl

Canonical SMILES

CC1=CC(=C(C(=C1)Cl)OP(=S)(OC)OC)Cl

Description

The exact mass of the compound Tolclofos-methyl is 299.9544 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 2.20e-06 min water, 1.10 mg/l at 15 °cin water, 0.3-0.4 ppm at 23 °cin hexane 3.8%, exylene 36.0%, methanol 5.9%soluble in common solvents such as acetone, xyleneeasily soluble in xylene, acetone, cyclohexanone, chlorform. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Organothiophosphorus Compounds - Supplementary Records. It belongs to the ontological category of organic thiophosphate in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Environmental transformation -> Pesticides (parent, predecessor). However, this does not mean our product can be used or applied in the same or a similar way.
  • Understanding Tolclofos-methyl's Mode of Action

    Research efforts aim to elucidate the precise mechanisms by which tolclofos-methyl disrupts fungal growth and reproduction. Studies suggest it inhibits mitochondrial ATP production within the fungus, essentially starving it of energy ().

  • Optimizing Tolclofos-methyl Use and Integration

    Scientific inquiry explores strategies to maximize the effectiveness of tolclofos-methyl while minimizing its environmental impact. This includes investigations into:

    • Combination Treatments: Research examines the efficacy of combining tolclofos-methyl with biological control agents like Trichoderma species. This approach could potentially reduce reliance on chemical fungicides while maintaining disease control ().
    • Reduced Dosages: Studies explore the possibility of using lower concentrations of tolclofos-methyl when combined with biological agents, potentially mitigating environmental concerns ().

Tolclofos-methyl is an organophosphorus compound primarily used as a fungicide. Its IUPAC name is O-2,6-dichloro-p-tolyl O,O-dimethyl phosphorothioate, and it is identified by the CAS number 57018-04-9. The molecular formula of tolclofos-methyl is C₉H₁₁Cl₂O₃PS, with a molecular weight of 301.12 g/mol. It appears as a white crystalline solid with a faint characteristic odor, melting between 78-80°C and possessing a density of approximately 0.838 g/cm³ .

Tolclofos-methyl acts as a fungicide by inhibiting phospholipid biosynthesis in fungal cells. Phospholipids are essential components of cell membranes. By disrupting their production, tolclofos-methyl disrupts the integrity of fungal cell membranes, ultimately leading to cell death [].

Tolclofos-methyl is classified as moderately toxic []. While the EPA concludes there is low risk of exposure to surface water due to its registered uses, it is considered highly toxic to freshwater fish and moderately toxic to freshwater invertebrates []. Proper handling and disposal procedures are crucial to minimize environmental impact.

, primarily hydrolysis and oxidation. Hydrolysis is temperature-dependent, with higher temperatures accelerating the process. Key degradation products include O-demethylated and oxidatively desulfurated derivatives . The half-life of tolclofos-methyl in aerobic soil conditions is about 40 days, while its hydrolysis half-life in water can reach 153 days .

Tolclofos-methyl is synthesized through a multi-step process involving the reaction of 2,6-dichlorotoluene with dimethyl phosphorothioate. This reaction typically occurs under controlled conditions to ensure the stability of the product and minimize by-products. The synthesis may involve purification steps to achieve the desired purity level for agricultural applications .

Tolclofos-methyl is primarily utilized as a seed treatment fungicide across various crops including corn, soybean, potato, sugar beet, and wheat. Its application helps protect seeds from fungal infections that can lead to significant crop losses. The compound is formulated as a flowable liquid for ease of application in agricultural settings .

Research has explored the interactions of tolclofos-methyl with various biological systems. Notably, studies on earthworms have demonstrated its potential for bioaccumulation and toxicity, highlighting oxidative stress as a significant mechanism of toxicity . Additionally, interaction studies have indicated that tolclofos-methyl's degradation products can also affect soil microbial communities and aquatic organisms when leached into water systems .

Several compounds share structural or functional similarities with tolclofos-methyl. Below are some notable examples:

Compound NameStructure TypeFunctionalityUnique Features
ChlorothalonilChlorinated aromaticBroad-spectrum fungicideMulti-site action against fungi
PropiconazoleTriazoleFungicideSpecific target site inhibition in fungal biosynthesis
AzoxystrobinStrobilurinFungicidePrevents spore germination and mycelial growth

Uniqueness of Tolclofos-methyl: Unlike many fungicides that target specific pathways in fungi, tolclofos-methyl's mechanism involves inhibiting phospholipid biosynthesis, which may provide broader protection against various fungal pathogens while posing risks to non-target organisms due to its organophosphorus nature .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Color/Form

White crystals from methanol
Colorless crystals
White cyrstalline solid

XLogP3

4.7

Hydrogen Bond Acceptor Count

4

Exact Mass

299.9543578 g/mol

Monoisotopic Mass

299.9543578 g/mol

Flash Point

>100 °C (>212 °F)

Heavy Atom Count

16

LogP

4.56 (LogP)
log Kow = 4.56

Appearance

Solid powder

Melting Point

79-79.5 °C
MP: 75-80 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

G42OQL6F5B

GHS Hazard Statements

H317: May cause an allergic skin reaction [Warning Sensitization, Skin];
H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Use and Manufacturing

IDENTIFICATION: Tolclofos-methyl is a colorless to white crystalline solid. It is slightly soluble in water. USE: Tolclofos-methyl is a fungicide. EXPOSURE: Workers who produce or use tolclofos-methyl may breathe in mists or have direct skin contact. The general population may be exposed by consumption of food containing residual fungicide. If tolclofos-methyl is released to the environment, it will be broken down in air by reaction with hydroxyl radicals. It is not expected to be broken down in the air by sunlight. It will volatilize into air from moist soil and water surfaces. It is expected to move slowly through soil. It will be broken down by microorganisms. Tolclofos-methyl is expected to build up in fish. RISK: Data on the potential for tolclofos-methyl to produce toxic effects in humans were not available. Tolclofos-methyl is a minimal skin irritant in laboratory animals. It did not cause skin irritation or allergic skin reactions. Nervous system effects (decreased activity, impaired movement, alterations in neurochemicals), altered breathing, and urinary incontinence were observed in laboratory animals exposed. Data on the potential for toclofos-methyl to cause infertility in laboratory animals were not available. No evidence of abortion or birth defects was observed in laboratory animals exposed to toclofos-methyl during pregnancy. Data on the potential for toclofos-methyl to cause cancer in laboratory animals were not available. The potential for tolclofos-methyl to cause cancer in humans has not been assessed by the U.S. EPA IRIS program, the International Agency for Research on Cancer, or the U.S. National Toxicology Program 14th Report on Carcinogens. (SRC)

Vapor Pressure

VP: 4.27X10-4 mm Hg at 20 °C
4.30X10-4 mm Hg at 25 °C

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

57018-04-9

Absorption Distribution and Excretion

Male and female ICR mice, eight weeks of age, were given an oral dose of 5 mg/kg bw of [(14)C-4-methyl]-tolclofos-methyl (radiochemical purity, 99%) dissolved in corn oil, and radiocarbon was monitored in urine, feces and expired air for seven days after administration. Within 24 hr, 69-76% of the administered radiolabel was excreted in the urine, 4-6% in the feces and less than 1% in the expired air. Total radiocarbon residues in the whole body represented less than 1% of the dose seven days after administration.
Six-week old Sprague-Dawley rats were given an oral dose of 5 mg/kg bw of [(14)C-4-methyl]-tolclofos-methyl (radiochemical purity, 99%) dissolved in corn oil, and radiocarbon was monitored in urine, feces and expired air for seven days after administration. Within 24 hr, 62-67% of the administered dose was excreted in the urine, 16-21% in the feces and less than 1% in the expired air. Total radiocarbon residues in the whole body represented less than 1% of the dose seven days after administration. Whole-body autoradiography performed 1 and 6 hr after treatment showed the highest accumulation of radiolabel in stomach and intestines, followed by kidney and liver
Male and female Sprague-Dawley rats received single oral doses of 5 or 200 mg/kg bw of tolclofos-methyl labelled uniformly with (14)C in the benzene ring (radiochemical purity, > 99%). Another group of animals was treated orally for 14 consecutive days with unlabelled tolclofos-methyl at 5 mg/kg bw per day and then with a single oral dose of [(14)C-phenyl]-tolclofos-methyl at 5 mg/kg bw. The administered radiocarbon was readily excreted, more than 95% of the dose being eliminated in the urine and feces within 48 hr. The amount excreted in urine after seven days was 85-91%; elimination in feces at that time was: consecutive dose group, 9.3% in males and 12% in females; low-dose group, 20% in males and 19% in females; and high-dose group, 20% in males and 12% in females. Excretion as (14)C-carbon dioxide accounted for < 0.1% of the dose in all groups. The concentration of (14)C reached a peak within 2r h in almost all tissues. After administration of the low dose, the highest concentrations were found in the kidney; expressed in tolclofos-methyl equivalents, the levels were 4700 ng/g tissue in males and 3450 ng/g tissue in females; the levels in plasma were 1140 ng/mL in males and 1270 ng/mL in females. Those in the liver were 1240 ng/g tissue in males and 1220 ng/g tissue in females, and those in blood were 736 ng/mL in males and 835 ng/mL in females. The concentrations of (14)C in various organs 72 hr after administration were In male and female rats with bile-duct cannulas, cumulative excretion of (14)C over 48 hr was 5.8-12% of the dose in bile, 47-59% in urine and 42-24% in feces.

Metabolism Metabolites

Male ICR mice were given 5 mg/kg bw [(14)C-4-methyl]-tolclofos- methyl orally; metabolites were isolated from the feces and urine by chromatography and identified by co-chromatography with authentic standards and/or spectroanalysis. The following major metabolites were detected in the excreta: 2,6-dichloro-4-methylphenol (9% of administered label), O,O-dimethyl- O-(2,6- dichloro-4-carboxyphenyl)phosphate (11%), O-methyl- O-hydrogen-O-(2,6-dichloro-4-carboxyphenyl)phosphate (12%), 3,5-dichloro-4- hydroxybenzoic acid (12%) and 3,5-O-dichloro-4-hydroxybenzyl glycine (13%). The major biotransformation reactions are oxidative desulfuration to oxon and related derivatives, oxidation of the 4-methyl group to alcohols and acids, cleavage of P-O-aryl and P-O-methyl linkages and conjugation of the resultant acid with glycine. The metabolites found in mice are similar to those seen in rats, except for 3,5-O-dichloro-4-hydroxybenzylglycine
Male and female Sprague-Dawley rats were given an oral dose of 5 or 200 mg/kg bw tolclofos-methyl labelled with (14)C either in the 4-methyl group or uniformly in the phenyl ring, with or without pretreatment with unlabelled tolclofos-methyl at 5 mg/kg bw per day for 14 consecutive days. Metabolites were isolated from the feces, urine, bile and major tissues by chromatography and identified by co-chromatography with authentic standards and/or spectroanalysis. More than 10 metabolites were detected in the excreta. No marked differences were seen in relation to sex or dose. The major metabolites detected in the excreta were O-methyl O-hydrogen-O-(2,6-dichloro-4-methylphenyl)phosphate (10-26% of urinary (14)C), O-methyl-O-hydrogen-O-(2,6-dichloro-4- hydroxymethylphenyl) phosphorothioate (12-25%), O-methyl O-hydrogen-O-(2,6-dichloro-4-carboxyphenyl)-phosphorothioate (11-35%) and O-methyl-O-hydrogen-O-(2,6-dichloro-4-methylphenyl)-phosphorothioate (12-44%). In rats with bile cannulas, most of the radiolabel excreted into the bile within 24 hr after administration was associated with polar metabolites; the major metabolites in the bile were O-methyl-O-hydrogen-O-(2,6- dichloro-4-hydroxymethylphenyl)-phosphorothioate and 2,6-dichloro-4- methylphenol glucuronides. Radiocarbon excreted into the feces within 24 hr after administration was associated only with the parent compound. Two hours after oral administration, the major metabolites in blood, liver and kidney were O,O-dimethyl-O-(2,6-dichloro-4- carboxyphenyl) phosphorothioate, 3,5-dichloro-4- hydroxybenzaldehyde, O-methyl-O-hydrogen O-(2,6-dichloro-4-methylphenyl)-phosphorothioate and O-methyl-O-hydrogen-O-(2,6-dichloro-4-hydroxymethylphenyl)-phosphorothioate. Only a small amount of the parent compound was detected in the liver. The major biotransformation reactions were oxidative desulfuration to oxon and related derivatives, oxidation of the 4-methyl group to alcohols and acids, cleavage of the P-O-aryl and P-O-methyl linkages and conjugation of the resultant acids and phenols with glucoronic acids.

Wikipedia

Tolclofos-methyl

Biological Half Life

0.78 Days

Use Classification

Agrochemicals -> Pesticides
Environmental transformation -> Pesticides (parent, predecessor)

Methods of Manufacturing

Toclofos-methyl is produced by reaction of 2,6-dichloro-p-cresol with (O,O-dimethyl) chlorothiophosphate in the presence of a base.
Preparation: T. Kato et al., Germany patent 2501040; United Kingdom patent 1467561 (1975, 1977 both to Sumitomo).

Analytic Laboratory Methods

A method to determine five postharvest fungicides (dichloran, flutriafol, o-phenylphenol, prochloraz, tolclofos methyl) in fruits (cherries, lemons, oranges, peaches) has been developed using solid-phase microextraction (SPME) coupled to liquid chromatography (LC) with photodiode array (DAD), mass spectrometry (MS), or tandem mass spectrometry (MS/MS) with ion trap detection. Extraction involved sample homogenization with an acetone/water solution (5:1), filtration, and acetone evaporation prior to fiber extraction. The pesticides were isolated with a fused-silica fiber coated with 50-um Carbowax/template resin. The effects of pH, ion strength, sample volume, and extraction time were investigated, and their impact on the SPME-LC/MS was studied. Dynamic and static modes of desorption were compared and the variables affecting desorption processes in SPME-LC optimized. Static desorption provided the best recoveries and peak shapes. Recoveries at the limit of quantification (LOQ) levels were between 10% for prochloraz and 60% for o-phenylphenol, with relative standard deviations from 13.6% for prochloraz to 3.1% for o-phenylphenol. The versatility of the method was also exhibited by its excellent linearity in the concentration intervals between 0.0005 and 5 mg/kg for dichloran and 0.01-10 mg/kg for tolclofos methyl and prochloraz. LOQs ranged from 0.25 to 1 ug/g using DAD, from 0.002 to 0.01 ug/g using LC/MS, and from 0.0005 to 0.01 to ug/g using LC/MS/MS. LOQs obtained in the present study using LC/MS and LC/MS/MS are lower than maximum residue limits established for all the fungicides in any matrix studied. The method enables to determine polar pesticides at low-microgram per gram levels in fruits.
The organophosphorus pesticides including phorate, diazinon, tolclofos-methyl, fenitrothin, malathion, fenthion, isocarbophos, quinalphos and phenamiphos, in peanut oils were determined by liquid-liquid extraction coupled with dispersive solid phase extraction and gas chromatography-mass spectrometry (GC-MS). The mixture of multi-walled carbon nanotubes and alumina was used as adsorbent in dispersive solid phase extraction. The effects of some experimental conditions, such as types of multi-walled carbon nanotubes, amount of adsorbents and extraction time were examined. The limits of detection for the analytes were between 0.7 and 1.6 ug/kg. The obtained recoveries of the analytes in the samples were between 85.9 and 114.3% and relative standard deviations were lower than 8.48%.
A liquid chromatography (LC) method for the quantitative determination of five fungicide residues (dichloran, flutriafol, o-phenylphenol, prochloraz and tolclofos methyl) in oranges, lemons, bananas, peppers, chards and onions is described. The residues were extracted by matrix solid-phase dispersion (MSPD) using C8. Quantitative analysis was performed by isocratic LC coupled to quadrupole mass spectrometer using atmospheric pressure chemical ionization in the negative ionization mode. The limit of quantification was 0.01 mg/kg for flutriafol, o-phenylphenol and dichloran, and 0.1 mg/kg for prochloraz and tolclofos methyl. The MSPD method is also suitable for LC-UV analysis but higher limits of quantification (between 1 and 5 mg/kg) were obtained. Validation of the method was performed between 0.01 and 25 mg/kg. Recoveries for fungicides ranged from 52.5 to 91.1% with relative standard deviations between 6.1 and 11.9%. The method was applied to the determination of residues in samples taken from agricultural cooperatives. The fungicides most often detected were o-phenylphenol and prochloraz.
In this study, a new analytical method was developed based on gas chromatography-triple quadrupole tandem mass spectrometry (GC-MS/MS) and used to determine 32 multiclass pesticides in ginseng products. The analytical method was validated, yielding recovery rates in the range of 55.2-108.3%, with precision values expressed as relative standard deviation (RSD) lower or equal to 12% at the spiking levels of 30, 100, and 1000 ug/kg. Correlation coefficients and LOQs (limit of quantification) were in the range 0.9801-0.9989 and 0.15-70 g/kg, respectively. With these validation data and this method, multiresidue pesticides of ginseng samples (fresh ginseng (n=118), red ginseng (n=24), dried ginseng (n=10)) were analyzed. Among them, the most frequently detected pesticide was tolclofos-methyl. Tolclofos-methyl was detected in 86.4% of fresh ginseng (18.25-404.5 ug/kg), 91.7% of red ginseng (13.14-119.4 ug/kg), and 87.5% of dried ginseng (23.15-3673 ug/kg).
A method was developed for monitoring dichloran, flutriafol, o-phenylphenol, prochloraz, and tolclofos-methyl in fruits and vegetables, using matrix solid-phase dispersion and liquid chromatography with mass spectrometry detection. The method was used to determine fungicide content in 200 samples of chards, onions, peppers, bananas, lemons, and oranges. Of the samples examined, 54% contained o-phenylphenol with concentrations ranging from 0.005 to 3.34 mg/kg and 35% showed prochloraz in the range of 0.06-1.95 mg/kg. Dichloran, flutriafol, and tolclofos-methyl were detected only occasionally. Only 4% of the samples exceeded the European Union maximum residue limits. The pesticides involved were tolclofos-methyl in 3 samples, o-phenylphenol and flutriafol in 2, and dichloran in one. The calculation of estimated daily intake from these monitoring data showed that dietary intakes were much lower than the acceptable daily intakes established by international agencies.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place.

Stability Shelf Life

Stable under recommended storage conditions.

Dates

Modify: 2023-08-15
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2: Fenoll J, Ruiz E, Flores P, Hellín P, Navarro S. Reduction of the movement and persistence of pesticides in soil through common agronomic practices. Chemosphere. 2011 Nov;85(8):1375-82. doi: 10.1016/j.chemosphere.2011.07.063. Epub 2011 Aug 27. PubMed PMID: 21872905.
3: Li W, Wu R, Duan J, Saint CP, van Leeuwen J. Impact of prechlorination on organophosphorus pesticides during drinking water treatment: Removal and transformation to toxic oxon byproducts. Water Res. 2016 Nov 15;105:1-10. doi: 10.1016/j.watres.2016.08.052. Epub 2016 Aug 26. PubMed PMID: 27589240.
4: Zhou M, Hu N, Shu S, Wang M. Molecularly imprinted nanomicrospheres as matrix solid-phase dispersant combined with gas chromatography for determination of four phosphorothioate pesticides in carrot and yacon. J Anal Methods Chem. 2015;2015:385167. doi: 10.1155/2015/385167. Epub 2015 Apr 14. PubMed PMID: 25954569; PubMed Central PMCID: PMC4411505.
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8: Cabizza M, Dedola F, Satta M. Residues behavior of some fungicides applied on two greenhouse tomato varieties different in shape and weight. J Environ Sci Health B. 2012;47(5):379-84. doi: 10.1080/03601234.2012.648531. PubMed PMID: 22424061.
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10: Montuori P, Aurino S, Garzonio F, Sarnacchiaro P, Polichetti S, Nardone A, Triassi M. Estimates of Tiber River organophosphate pesticide loads to the Tyrrhenian Sea and ecological risk. Sci Total Environ. 2016 Jul 15;559:218-231. doi: 10.1016/j.scitotenv.2016.03.156. Epub 2016 Apr 8. PubMed PMID: 27065443.
11: Ccanccapa A, Masiá A, Andreu V, Picó Y. Spatio-temporal patterns of pesticide residues in the Turia and Júcar Rivers (Spain). Sci Total Environ. 2016 Jan 1;540:200-10. doi: 10.1016/j.scitotenv.2015.06.063. Epub 2015 Jun 25. PubMed PMID: 26118860.
12: Lee KG, Jo EK. Multiresidue pesticide analysis in Korean ginseng by gas chromatography-triple quadrupole tandem mass spectrometry. Food Chem. 2012 Oct 15;134(4):2497-503. doi: 10.1016/j.foodchem.2012.04.094. Epub 2012 Apr 21. PubMed PMID: 23442716.
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